molecular formula C18H21N3O4 B11009621 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine

Cat. No.: B11009621
M. Wt: 343.4 g/mol
InChI Key: FZMWRCSULBSYOR-HNNXBMFYSA-N
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Description

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also features a phenyl group, an oxo group at position 6, and an acetyl group linked to L-leucine, an essential amino acid. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable diketone or aldehyde. For example, the reaction of phenylhydrazine with acetylacetone can yield 3-phenylpyridazine.

    Introduction of the Oxo Group: The oxo group at position 6 can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetylation: The acetyl group can be introduced by reacting the pyridazine derivative with acetic anhydride or acetyl chloride.

    Coupling with L-Leucine: The final step involves coupling the acetylated pyridazine derivative with L-leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or nitration.

    Hydrolysis: The compound can be hydrolyzed to break down into its constituent parts, such as the pyridazine derivative and L-leucine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine can be compared with other similar compounds, such as:

    N-[4-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]phenyl]acetamide: This compound shares a similar pyridazine core but differs in the substituents attached to the ring.

    2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenyl-N-(prop-2-en-1-yl)propanamide: Another pyridazine derivative with different functional groups.

The uniqueness of this compound lies in its specific combination of the pyridazine ring, phenyl group, oxo group, and L-leucine, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C18H21N3O4/c1-12(2)10-15(18(24)25)19-16(22)11-21-17(23)9-8-14(20-21)13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3,(H,19,22)(H,24,25)/t15-/m0/s1

InChI Key

FZMWRCSULBSYOR-HNNXBMFYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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